molecular formula C6H4F4N6 B12210995 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- CAS No. 956477-77-3

2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]-

Cat. No.: B12210995
CAS No.: 956477-77-3
M. Wt: 236.13 g/mol
InChI Key: JMUUHMLWHHFCTE-UHFFFAOYSA-N
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Description

2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- is a heterocyclic compound that contains both tetrazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- typically involves the cycloaddition of azides with nitriles. One common method includes the reaction of sodium azide with an appropriate nitrile under acidic conditions. The reaction can be catalyzed by various metal salts such as zinc chloride or copper sulfate to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods allow for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-yl)phenyl]-
  • 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]-
  • 2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-yl]-

Uniqueness

2H-Tetrazole, 5-[1-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-4-yl]- is unique due to the presence of both tetrazole and pyrazole rings, which confer distinct chemical and biological properties. The tetrafluoroethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and materials science .

Properties

CAS No.

956477-77-3

Molecular Formula

C6H4F4N6

Molecular Weight

236.13 g/mol

IUPAC Name

5-[1-(1,1,2,2-tetrafluoroethyl)pyrazol-4-yl]-2H-tetrazole

InChI

InChI=1S/C6H4F4N6/c7-5(8)6(9,10)16-2-3(1-11-16)4-12-14-15-13-4/h1-2,5H,(H,12,13,14,15)

InChI Key

JMUUHMLWHHFCTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1C(C(F)F)(F)F)C2=NNN=N2

Origin of Product

United States

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